molecular formula C12H19NO2 B13221669 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13221669
M. Wt: 209.28 g/mol
InChI Key: APPNIVQNYJPHSC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes multiple methyl groups and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The pyrrole ring structure may also interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylpyrrole-3-carboxylic acid: Lacks the 2-methylbutan-2-yl group, making it less sterically hindered.

    5-Methyl-1H-pyrrole-3-carboxylic acid: Contains fewer methyl groups, resulting in different chemical properties.

    1H-Pyrrole-3-carboxylic acid: The simplest form, without any additional substituents.

Uniqueness

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1,2-dimethyl-5-(2-methylbutan-2-yl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c1-6-12(3,4)10-7-9(11(14)15)8(2)13(10)5/h7H,6H2,1-5H3,(H,14,15)

InChI Key

APPNIVQNYJPHSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(N1C)C)C(=O)O

Origin of Product

United States

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